molecular formula C22H18ClNO3 B2828045 ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate CAS No. 477862-33-2

ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate

Cat. No.: B2828045
CAS No.: 477862-33-2
M. Wt: 379.84
InChI Key: ZMRHXCUXGNWXIW-BUVRLJJBSA-N
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Description

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate is a synthetic organic compound known for its diverse applications in scientific research and industrial processes. This compound features a complex structure that includes a chlorophenoxy group, a phenylmethylidene moiety, and a benzenecarboxylate ester, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chlorophenol with 2-bromobenzaldehyde under basic conditions to form 2-(4-chlorophenoxy)benzaldehyde.

    Condensation Reaction: The intermediate 2-(4-chlorophenoxy)benzaldehyde is then subjected to a condensation reaction with 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst, such as piperidine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can be compared with similar compounds such as:

    Ethyl 4-({(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}amino)benzenecarboxylate: Similar structure but with a methoxy group instead of a chlorine atom, which may alter its reactivity and biological activity.

    Ethyl 4-({(E)-[2-(4-fluorophenoxy)phenyl]methylidene}amino)benzenecarboxylate: Contains a fluorine atom, potentially affecting its chemical properties and interactions.

Uniqueness

The presence of the chlorophenoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(4-chlorophenoxy)phenyl]methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-26-22(25)16-7-11-19(12-8-16)24-15-17-5-3-4-6-21(17)27-20-13-9-18(23)10-14-20/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRHXCUXGNWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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